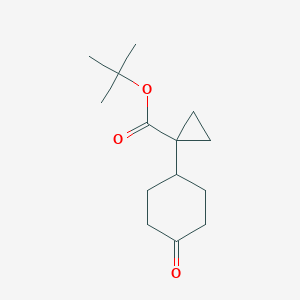

tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate

Description

tert-Butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is a structurally complex organic compound characterized by three key features: (1) a strained cyclopropane ring, (2) a tert-butyl ester group, and (3) a 4-oxocyclohexyl substituent. The cyclopropane ring introduces significant ring strain, enhancing reactivity in certain chemical transformations, while the bulky tert-butyl group provides steric hindrance that influences stability and reaction pathways . The 4-oxocyclohexyl moiety contributes to both electronic and conformational properties, making the compound a versatile intermediate in pharmaceutical synthesis and materials science. Its unique structural profile enables applications in drug discovery, particularly as a building block for bioactive molecules targeting enzymes or receptors sensitive to rigid, three-dimensional frameworks.

Properties

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C14H22O3/c1-13(2,3)17-12(16)14(8-9-14)10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3 |

InChI Key |

VXCDRUDOILMMMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C2CCC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of cyclohexanone with tert-butyl bromoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to yield the final product .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: : tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: : In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors .

Industry: : In the industrial sector, tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on reactivity, stability, and biological activity.

Table 1: Structural and Functional Comparisons

Key Findings:

Cyclopropane Ring Effects: The cyclopropane ring in the target compound increases reactivity compared to non-cyclopropane analogs (e.g., tert-butyl 4-oxocyclohexane-1-carboxylate) due to angle strain (≈118° bond angles), which facilitates ring-opening reactions or [2+1] cycloadditions . In contrast, cyclohexane or cyclobutane analogs (e.g., 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid) exhibit lower strain and reduced reactivity, making them less suitable for strain-driven syntheses .

Ester Group Variations :

- The tert-butyl ester enhances lipophilicity and metabolic stability compared to methyl or ethyl esters (e.g., Ethyl 2-tert-butylcyclopropane-1-carboxylate), which are more prone to hydrolysis .

- Carbamate derivatives (e.g., tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate) show improved resistance to enzymatic degradation but reduced electrophilicity, limiting their utility in acyl transfer reactions .

Substituent Effects: The 4-oxocyclohexyl group provides a rigid, planar conformation that enhances binding to protein targets, as seen in kinase inhibitors. This contrasts with flexible substituents like 4-methylcyclohexyl, which reduce target affinity . Electron-withdrawing groups (e.g., -CF₃ in 1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid) increase acidity and reactivity, enabling selective modifications in medicinal chemistry .

Biological Activity: Compounds with chlorinated aromatic substituents (e.g., Methyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate) exhibit higher insecticidal activity due to halogen bonding, whereas non-halogenated analogs are less potent . The target compound’s combination of cyclopropane and tert-butyl groups makes it a preferred scaffold for CNS drugs, where lipophilicity and conformational rigidity are critical for blood-brain barrier penetration .

Biological Activity

Tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry and organic synthesis. Its unique structural features make it a candidate for various biological applications, including potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is , with a molecular weight of 238.32 g/mol. The compound features a cyclopropane ring fused with a cyclohexane derivative, which contributes to its distinctive chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate |

| CAS Number | 90298901 |

The biological activity of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways related to cellular responses.

Case Studies and Research Findings

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the antitumor potential of various derivatives of cyclopropane carboxylates, including tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .

- Neuroprotective Effects : Research has demonstrated that similar compounds can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests that tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate may have potential applications in neurodegenerative diseases .

- Synthetic Applications : The compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules with desired biological activities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate, a comparison with structurally similar compounds is beneficial.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate | Moderate neuroprotective effects | Related structure with piperidine moiety |

| Tert-butyl 4-oxocyclohexylcarbamate | Antitumor properties | Exhibits enzyme inhibition |

| Tert-butyl 3-oxocyclobutane-1-carboxylate | Limited biological data | Primarily used as a synthetic intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.